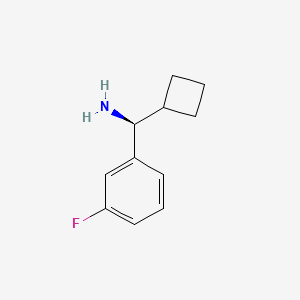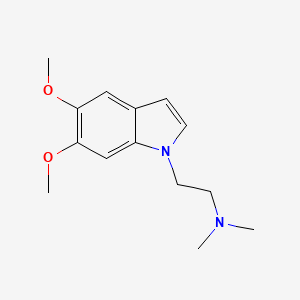
2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a dimethoxyindole moiety linked to a dimethylaminoethyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Dimethylaminoethyl Group: The final step involves the alkylation of the indole nitrogen with a dimethylaminoethyl halide (e.g., dimethylaminoethyl chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the indole ring or the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce reduced indole derivatives. Substitution reactions can lead to a variety of functionalized indole compounds.
科学的研究の応用
2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine is not fully understood but may involve interactions with specific molecular targets and pathways. The compound’s indole core can interact with various enzymes, receptors, and proteins, potentially modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A naturally occurring psychedelic compound with a similar indole structure.
N,N-Dimethyltryptamine (DMT): Another psychedelic compound with a simpler indole structure.
Serotonin: A neurotransmitter with an indole core, involved in regulating mood, sleep, and other physiological functions.
Uniqueness
2-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylethan-1-amine is unique due to the presence of two methoxy groups at the 5 and 6 positions of the indole ring, which may confer distinct chemical and biological properties compared to other indole derivatives. The dimethylaminoethyl group also differentiates it from other similar compounds, potentially affecting its pharmacokinetics and pharmacodynamics.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
2-(5,6-dimethoxyindol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)7-8-16-6-5-11-9-13(17-3)14(18-4)10-12(11)16/h5-6,9-10H,7-8H2,1-4H3 |
InChIキー |
GDZDCSHEHLLHNJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C=CC2=CC(=C(C=C21)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944510.png)
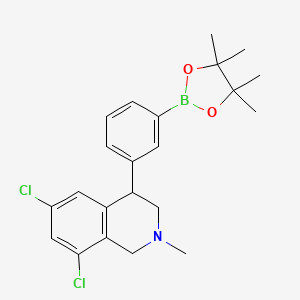

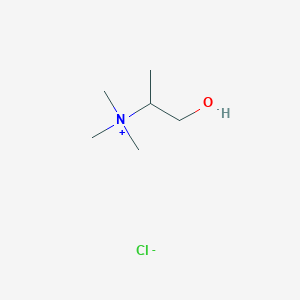
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
![Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12944536.png)
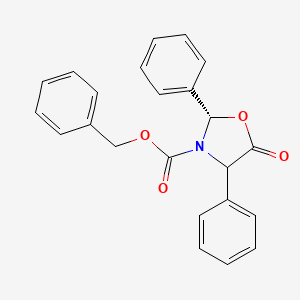

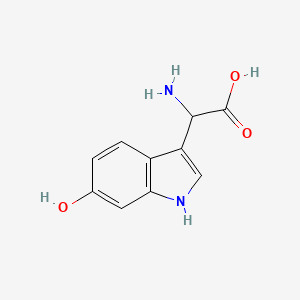
![Tert-butyl 3-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12944577.png)
![(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide](/img/structure/B12944581.png)
